molecular formula C7H6ClN3 B1456788 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-57-5

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1456788
M. Wt: 167.59 g/mol
InChI Key: QSLSUTSPKWVHIP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound. It belongs to the family of pyrazolopyridines, which are formed by the fusion of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine are not found in the retrieved papers .

Scientific Research Applications

1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been used in various scientific fields, particularly in biomedical applications . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

2. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

3. Anti-proliferative Screening of Pyrazolo[3,4-d]pyrimidine Compounds

Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .

4. Applications of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. As a versatile compound, BCMP has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a potential therapeutic agent.

5. Molecular Docking Study of Pyrazolo Derivatives

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . It is often used in drug design to predict the interaction between a small molecule and its protein target .

6. Biological Activity of 1H-Pyrazolo[3,4-b]pyridines

1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines included in more than 5500 references (2400 patents) up to date .

5. Molecular Docking Study of Pyrazolo Derivatives

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . It is often used in drug design to predict the interaction between a small molecule and its protein target .

6. Biological Activity of 1H-Pyrazolo[3,4-b]pyridines

1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines included in more than 5500 references (2400 patents) up to date .

properties

IUPAC Name

4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSUTSPKWVHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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